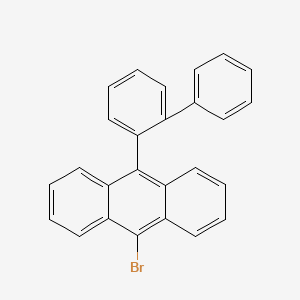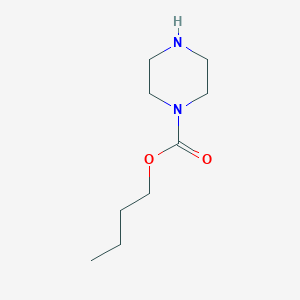
9-(2-Biphenylyl)-10-bromoanthracene
Vue d'ensemble
Description
9-(2-Biphenylyl)-10-bromoanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of an anthracene core substituted with a bromine atom at the 10th position and a biphenyl group at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Biphenylyl)-10-bromoanthracene typically involves the following steps:
Bromination of Anthracene: Anthracene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide to introduce a bromine atom at the 10th position.
Suzuki Coupling Reaction: The brominated anthracene is then subjected to a Suzuki coupling reaction with 2-biphenylboronic acid. This reaction is catalyzed by palladium complexes such as Pd(PPh3)4 in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Biphenylyl)-10-bromoanthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The anthracene core can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of 9-(2-Biphenylyl)-10-substituted anthracenes.
Oxidation: Formation of anthraquinones or other oxygenated derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives of this compound.
Applications De Recherche Scientifique
9-(2-Biphenylyl)-10-bromoanthracene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Photochemistry: Studied for its photophysical properties and potential use in photochemical reactions.
Biological Studies: Investigated for its interactions with biological molecules and potential use in bioimaging or as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 9-(2-Biphenylyl)-10-bromoanthracene in its various applications involves its ability to participate in electronic transitions and interactions with other molecules. The biphenyl and anthracene moieties contribute to its conjugated system, allowing it to absorb and emit light efficiently. In organic electronics, it acts as a charge carrier, while in photochemistry, it can undergo photoinduced electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2-Biphenylyl)anthracene: Lacks the bromine atom, which affects its reactivity and electronic properties.
10-Bromoanthracene: Lacks the biphenyl group, resulting in different photophysical and chemical properties.
9-Phenylanthracene: Similar structure but with a phenyl group instead of a biphenyl group, leading to different steric and electronic effects.
Uniqueness
9-(2-Biphenylyl)-10-bromoanthracene is unique due to the presence of both the biphenyl group and the bromine atom, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in materials science and organic electronics.
Propriétés
IUPAC Name |
9-bromo-10-(2-phenylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-26-23-16-8-6-14-21(23)25(22-15-7-9-17-24(22)26)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANUBXRTTQXXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)



![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)


![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)




